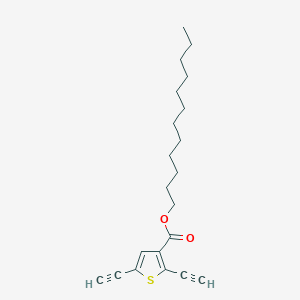
Thiepane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiepane-2-thione is a heterocyclic compound characterized by a seven-membered ring containing sulfur atoms. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiepane-2-thione can be synthesized through several methods, including the acylation of thiols (thiolation) and the use of thioesterification reactions. One common method involves the reaction of carboxylic acids with thiols in the presence of coupling reagents such as TFFH . Another approach is the one-pot synthesis involving isothiocyanates and amines in the presence of phase transfer catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Thiepane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Scientific Research Applications
Thiepane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and antimicrobial agents
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiepane-2-thione involves its interaction with molecular targets such as enzymes and proteins. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The sulfur atoms in its structure play a crucial role in forming interactions with target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Thiazolidine-2-thione: Known for its antimicrobial and enzyme inhibitory properties
2-Imino-1,3-dithiolane: Exhibits similar biological activities and is used in various pharmaceutical applications.
1,3,5-Thiadiazines-2-thione: Another heterocyclic compound with notable antifungal activity.
Uniqueness: Thiepane-2-thione stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a compound of significant interest.
Properties
CAS No. |
566895-13-4 |
|---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
thiepane-2-thione |
InChI |
InChI=1S/C6H10S2/c7-6-4-2-1-3-5-8-6/h1-5H2 |
InChI Key |
YFUUHBWCXWRGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=S)SCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
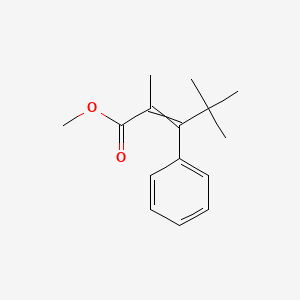
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
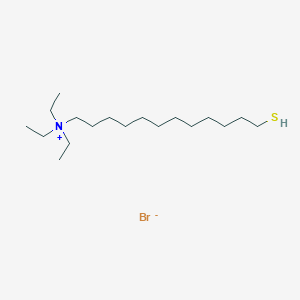
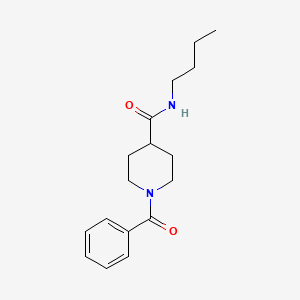
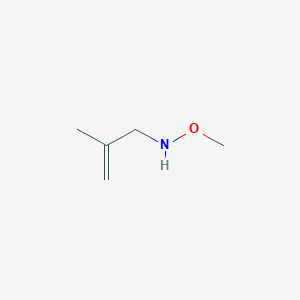
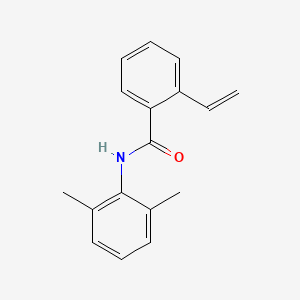
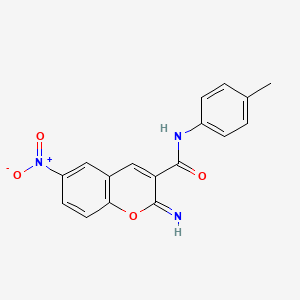
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
